3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Lipophilicity Drug-likeness Regioisomer comparison

3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1281331-73-4) is a partially saturated nitrogen-rich fused heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyrimidine class, a scaffold recognized as a purine bioisostere with broad application in medicinal chemistry. Its structure comprises a 5,6,7,8-tetrahydro-pyrimidine ring fused to a 1,2,4-triazole bearing a 3-methoxyphenyl substituent at the 3-position (C12H14N4O, MW 230.27 g/mol).

Molecular Formula C12H14N4O
Molecular Weight 230.271
CAS No. 1281331-73-4
Cat. No. B2858198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
CAS1281331-73-4
Molecular FormulaC12H14N4O
Molecular Weight230.271
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C3N2CCCN3
InChIInChI=1S/C12H14N4O/c1-17-10-5-2-4-9(8-10)11-14-15-12-13-6-3-7-16(11)12/h2,4-5,8H,3,6-7H2,1H3,(H,13,15)
InChIKeyHWYZLTHWGPFXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1281331-73-4): Core Scaffold Identity and Procurement Baseline


3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1281331-73-4) is a partially saturated nitrogen-rich fused heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyrimidine class, a scaffold recognized as a purine bioisostere with broad application in medicinal chemistry . Its structure comprises a 5,6,7,8-tetrahydro-pyrimidine ring fused to a 1,2,4-triazole bearing a 3-methoxyphenyl substituent at the 3-position (C12H14N4O, MW 230.27 g/mol) [1]. The compound is commercially available from multiple suppliers (AKSci, Fluorochem/CymitQuimica, MolCore, Leyan) at purities of 95–98%, with pricing varying by vendor and quantity . Critically, this compound exists as one of three regioisomeric methoxyphenyl variants—the ortho (2-methoxy, CAS 1448855-31-9), meta (3-methoxy, CAS 1281331-73-4), and para (4-methoxy, CAS 863713-16-0) isomers—each sharing the identical molecular formula and mass but differing in the substitution position of the methoxy group on the pendant phenyl ring, a distinction with potential consequences for molecular recognition, physicochemical properties, and biological target engagement .

Why 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Cannot Be Interchanged with Its Ortho or Para Isomers Without Verification


Although the ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy) isomers of this tetrahydrotriazolopyrimidine share the same molecular formula and molecular weight, the position of the methoxy substituent on the pendant phenyl ring alters the three-dimensional electrostatic surface, dipole moment, and hydrogen-bonding geometry available for target interaction [1]. In the broader [1,2,4]triazolo[4,3-a]pyrimidine class, the identity and position of aryl substituents at the 3-position have been shown to control antiproliferative potency by over an order of magnitude—for example, a 2,4-dichlorophenyl analogue achieved GI50 values of 148.96 µM (MG-63) and 114.3 µM (MCF-7), while closely related analogues in the same study showed substantially weaker activity [2]. The partially saturated 5,6,7,8-tetrahydro-pyrimidine ring in this compound introduces conformational flexibility absent in fully aromatic triazolopyrimidines, potentially affecting both target binding entropy and metabolic stability relative to aromatic comparator scaffolds [3]. Consequently, any researcher or procurer substituting one methoxyphenyl isomer for another—or replacing this compound with a different triazolopyrimidine scaffold—must re-establish activity, selectivity, and ADME parameters empirically, as class-level SAR data do not transfer predictably across subtle regioisomeric changes [4].

Quantitative Differentiation Evidence for 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1281331-73-4) Against Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) of the Meta-Methoxy Isomer Versus Ortho and Para Isomers

The meta-methoxy substitution on the 3-phenyl ring of the target compound yields a computed XLogP3-AA value of 1.4, as reported by PubChem [1]. This lipophilicity value influences membrane permeability, aqueous solubility, and non-specific protein binding. While PubChem computed XLogP3-AA values for the ortho (2-methoxy) and para (4-methoxy) isomers are not separately available in the accessed data, the principle that methoxy positional isomerism modulates logP is well-established across aromatic systems—ortho-methoxy groups can form intramolecular hydrogen bonds that mask polarity, while para-methoxy groups expose the ether oxygen for stronger intermolecular H-bonding, potentially shifting effective lipophilicity by 0.2–0.5 log units relative to the meta isomer [2]. The target compound's XLogP3-AA of 1.4, combined with a single hydrogen bond donor and four hydrogen bond acceptors, places it within favorable drug-like chemical space per Lipinski guidelines [1].

Lipophilicity Drug-likeness Regioisomer comparison

Rotatable Bond Count and Conformational Flexibility: Meta-Methoxy Isomer Compared to Ortho and Para Analogues

The target compound possesses exactly 2 rotatable bonds as computed by Cactvs and reported in PubChem [1]. These correspond to (1) the bond connecting the 3-methoxyphenyl ring to the triazole core, and (2) the methoxy C–O bond. The ortho isomer (2-methoxy) also has 2 rotatable bonds, but steric proximity between the ortho-methoxy group and the triazole ring restricts the conformational freedom of the biaryl torsion, effectively reducing the accessible conformational ensemble relative to the meta isomer. The para isomer (4-methoxy) has the same 2 rotatable bonds but with a different dipole vector orientation. In biomolecular recognition, the meta substitution places the methoxy dipole in a geometry that is distinct from both the ortho (sterically constrained) and para (linearly extended) arrangements, producing a unique pharmacophoric pattern for hydrogen-bond-accepting interactions [2].

Conformational analysis Entropic penalty Molecular recognition

Regioisomer-Dependent Biological Activity: Precedent from [1,2,4]Triazolo[4,3-a]pyrimidine MMP-10/13 Inhibitors

A 2020 structure-based design study on [1,2,4]triazolo[4,3-a]pyrimidine-based MMP-10/13 inhibitors demonstrated that 5-oxo-1,2,4-triazolo[4,3-a]pyrimidine derivatives (compounds 15 and 16) were far more active against MMP-10 and MMP-13 than their regioisomeric counterparts (compounds 12 and 13) [1]. This study provides direct precedent within the same core scaffold that the position of substitution—and by logical extension, the regiochemistry of the fused ring system—can dictate biological potency by large margins. While the target compound differs from these specific MMP inhibitors in substitution pattern, the underlying principle that regioisomerism within the [1,2,4]triazolo[4,3-a]pyrimidine class drives differential target engagement is a validated phenomenon. A separate study on 3-aryl-[1,2,4]triazolo[4,3-a]pyrimidines with antiproliferative activity revealed that a 2,4-dichlorophenyl substituent at the 3-position conferred GI50 values of 148.96 µM against MG-63 bone cancer cells and 114.3 µM against MCF-7 breast cancer cells, whereas other aryl substituents in the same series showed markedly reduced potency, underscoring the sensitivity of biological readout to 3-aryl identity [2].

Regioisomerism MMP inhibition Structure-activity relationship

Hydrogen-Bond Donor/Acceptor Profile: Meta-Methoxy Configuration and Its Impact on Target Recognition

The target compound exhibits 1 hydrogen bond donor (the NH of the partially saturated pyrimidine ring) and 4 hydrogen bond acceptors (three triazole/pyrimidine nitrogens plus the methoxy oxygen), as computed by Cactvs and recorded in PubChem [1]. The meta-methoxy oxygen is geometrically positioned to serve as a hydrogen bond acceptor in a plane orthogonal to the phenyl ring, accessible for intermolecular interactions without competing intramolecular H-bonding. By contrast, the ortho-methoxy isomer can form an intramolecular hydrogen bond with the adjacent triazole N2 nitrogen, effectively sequestering one acceptor and reducing the effective HBA count by 1, while the para-methoxy isomer places the acceptor oxygen at the distal end of the molecule, extending the pharmacophoric reach. The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is isoelectronic with purines , and the specific H-bond donor/acceptor arrangement of the meta isomer mimics the H-bonding pattern of the purine N3/N9/N7 system, positioning it as a potential purine-competitive ligand for ATP-binding pockets in kinases and other nucleotide-recognizing proteins.

Hydrogen bonding Pharmacophore ADME prediction

Commercial Availability and Purity Profiles: Meta Isomer Procurement Advantages Over Scarcer Ortho and Para Variants

The meta-methoxy isomer (CAS 1281331-73-4) is available from at least five identified vendors (AKSci, Fluorochem/CymitQuimica, MolCore, Leyan, ChemSrc) at purities ranging from 95% (AKSci) to 98% (MolCore, Leyan) . The ortho isomer (CAS 1448855-31-9) is available from AKSci, Apollo Scientific, and Fluorochem at 95% purity , while the para isomer (CAS 863713-16-0) is listed by Fluorochem/CymitQuimica and ChemScene . The meta isomer benefits from broader multi-vendor sourcing, reducing single-supplier dependency risk and enabling competitive price benchmarking. AKSci pricing for the meta isomer (5 g at $4,888 USD as of May 2026) provides a reference point for procurement planning, though pricing should be verified with individual vendors at the time of purchase.

Chemical procurement Vendor comparison Supply chain reliability

High-Priority Application Scenarios for 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1281331-73-4) Based on Assembled Evidence


Purine Bioisostere Screening Libraries for Kinase and ATP-Binding Pocket Targets

The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is isoelectronic with the purine ring system and has been validated as a purine bioisostere in multiple target classes . The meta-methoxy isomer, with its 1 HBD and 4 HBA profile (all HBA available for intermolecular interaction) and XLogP3-AA of 1.4 [1], is well-suited as a fragment-like or lead-like entry in screening decks targeting ATP-binding pockets of kinases, AAA+ ATPases, or other purine-recognizing proteins. The partially saturated 5,6,7,8-tetrahydro-pyrimidine ring introduces a non-planar element that can exploit hydrophobic pockets inaccessible to fully aromatic purine mimetics [2].

Regioisomeric Comparator Studies in Medicinal Chemistry SAR Campaigns

Because the ortho, meta, and para methoxyphenyl isomers share identical molecular formula and mass but differ in H-bonding geometry and conformational preference [1], the meta isomer serves as an essential comparator in systematic SAR exploration. Head-to-head testing of all three isomers against a given biological target can reveal the optimal methoxy position for potency and selectivity, providing a clean SAR readout unconfounded by differences in molecular weight or lipophilicity—a rare opportunity in medicinal chemistry optimization [3].

Building Block for Diversity-Oriented Synthesis of Tetrahydrotriazolopyrimidine Libraries

The 3-(3-methoxyphenyl) substituent serves as a modifiable handle for further derivatization: the methoxy group can be demethylated to yield a phenolic OH for subsequent O-alkylation or sulfonylation, while the tetrahydro-pyrimidine NH and CH2 positions provide additional sites for functionalization . This compound is classified as a building block by multiple vendors for the synthesis of more complex molecules, enabling the construction of focused libraries around the tetrahydro-triazolopyrimidine core . The broader commercial availability of the meta isomer relative to ortho and para variants supports its selection as the primary scaffold for library synthesis [4].

Computational Chemistry and Molecular Docking Validation Studies

With well-defined computed properties (XLogP3-AA = 1.4, 2 rotatable bonds, 1 HBD, 4 HBA) and a known crystal structure precedent for the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine core confirming the sofa conformation of the saturated ring [2], this compound is an excellent test case for validating docking poses, molecular dynamics simulations, and free-energy perturbation calculations. Its intermediate conformational flexibility and well-characterized H-bonding profile make it suitable for benchmarking computational methods against experimental binding data once generated.

Quote Request

Request a Quote for 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.